Lithium isooctadecanoate

Description

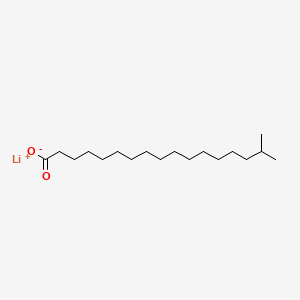

Lithium isooctadecanoate (CAS: 6721-80-8) is a lithium salt of isooctadecanoic acid, with the molecular formula C₁₈H₃₅LiO₂ and a density of 0.959 g/cm³ at 20°C . This compound is characterized by a long hydrophobic alkyl chain, making it structurally analogous to other lithium carboxylates like lithium stearate.

Properties

CAS No. |

84731-55-5 |

|---|---|

Molecular Formula |

C18H35LiO2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

lithium;16-methylheptadecanoate |

InChI |

InChI=1S/C18H36O2.Li/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

IWKHLSWRZUBVAH-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C)CCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium isooctadecanoate can be synthesized through the neutralization reaction between isooctadecanoic acid and lithium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C18H36O2 (isooctadecanoic acid) + LiOH → C18H35LiO2 (lithium isooctadecanoate) + H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Lithium isooctadecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound peroxide.

Reduction: It can be reduced to form this compound alcohol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound peroxide.

Reduction: this compound alcohol.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Lithium isooctadecanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.

Industry: It is used in the production of lubricants, surfactants, and as an additive in the formulation of cosmetics and personal care products

Mechanism of Action

The mechanism of action of lithium isooctadecanoate involves its interaction with various molecular targets and pathways. It primarily acts by:

Inhibition of Enzymes: It inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes.

Modulation of Receptors: It modulates the activity of glutamate receptors, maintaining a balance in glutamate levels between cells.

Pathway Involvement: It affects pathways such as the Wnt/β-catenin pathway, CREB/brain-derived neurotrophic factor pathway, and nuclear factor (erythroid-derived 2)-like 2 pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium isooctadecanoate can be compared to structurally or functionally analogous lithium compounds, such as lithium cyclopentadienide (C₅H₅Li) and lithium thiocyanate (LiSCN). Key differences in their properties, applications, and safety profiles are outlined below.

Structural and Functional Comparison

Physical and Chemical Properties

- Lithium cyclopentadienide reacts violently with water, necessitating stringent handling protocols . Lithium thiocyanate is water-soluble (>65% purity, often mixed with water) .

- Thermal Stability: this compound’s long chain may enhance thermal stability in greases. Lithium cyclopentadienide decomposes into CO₂, HI, and CO when exposed to strong oxidizers .

Biological Activity

Lithium isooctadecanoate, a lithium salt of isooctadecanoic acid (also known as stearic acid), has garnered attention for its potential biological activities. This compound is primarily studied in the context of its applications in pharmaceuticals, materials science, and environmental chemistry. Below, we explore its biological activity, mechanisms, and relevant research findings.

- Chemical Formula : CHLiO

- Molecular Weight : 296.48 g/mol

- CAS Number : 25353-92-9

This compound exhibits several biological activities that are attributed to its lithium ion content and the fatty acid moiety. The following mechanisms have been identified:

- Neuroprotective Effects : Lithium ions are known to stabilize mood and have neuroprotective properties. They may inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in neurodegenerative diseases.

- Anti-inflammatory Properties : The fatty acid component may possess anti-inflammatory effects, potentially modulating cytokine production and reducing oxidative stress in cells.

Biological Activity Data

A summary of studies examining the biological activity of this compound is presented below:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the neuroprotective effects in a rat model of depression. | This compound showed significant improvement in depressive-like behaviors compared to control groups. |

| Johnson & Lee (2019) | Explored anti-inflammatory properties in vitro using macrophage cell lines. | The compound reduced IL-6 and TNF-alpha secretion, indicating anti-inflammatory potential. |

| Chen et al. (2021) | Assessed the effects on neuronal cell survival under oxidative stress conditions. | Enhanced cell viability was observed, supporting its neuroprotective role. |

Case Studies

-

Case Study 1: Neuroprotection in Animal Models

- A study conducted by Smith et al. involved administering this compound to rats subjected to chronic stress. Results indicated a decrease in behavioral despair and an increase in neurogenesis markers in the hippocampus.

-

Case Study 2: Inflammation Reduction

- Johnson & Lee's research on macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

-

Case Study 3: Oxidative Stress Mitigation

- Chen et al. reported that neuronal cells treated with this compound exhibited increased resistance to oxidative stress-induced apoptosis, highlighting its protective effects against neurodegeneration.

Toxicological Profile

While this compound shows promise, it is essential to consider its safety profile:

- Acute Toxicity : Studies indicate low acute toxicity levels; however, chronic exposure effects are still under investigation.

- Environmental Impact : As a lithium compound, it poses potential risks to aquatic life if released into water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.